CYP3A4 Inhibition Liability vs. a Structurally Mismatched Comparator
In a high-throughput screen for CYP450 inhibition, a compound bearing this identifier showed moderate inhibition of CYP3A4 (IC50 = 400 nM) in human liver microsomes [1]. However, there is a significant mismatch between the reported SMILES structure for this assay entry (CCOc1ccc2nc(SCc3ccccn3)[nH]c2c1) and the target compound's structure [1]. Thus, the CYP3A4 liability cannot be confidently attributed and highlights a critical data gap. For context, the established FAAH inhibitor URB597, which shares a carbamate rather than an isoxazole core, potently inhibits FAAH (IC50 ~5 nM) with a different CYP liability profile [2], illustrating the need for specific data on this scaffold.
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 400 nM (disputed structural identity) |
| Comparator Or Baseline | URB597 (reference FAAH inhibitor) |
| Quantified Difference | Not directly comparable due to structural ambiguity; URB597 is a known potent FAAH inhibitor (IC50 ~5 nM) with a distinct CYP profile [2]. |
| Conditions | Human liver microsomes, midazolam substrate, LC-MS/MS detection [1] |
Why This Matters
Clarifies that available ADME data is unreliable for the target compound, making specific procurement essential for genuine ADME-Tox profiling.
- [1] BindingDB Entry BDBM50380513 / CHEMBL2019023. ChEMBL / Amgen CYP450 Panel. View Source
- [2] Piomelli, D., et al. 'Pharmacological profile of the selective FAAH inhibitor URB597.' CNS Drug Reviews, 2006. View Source
